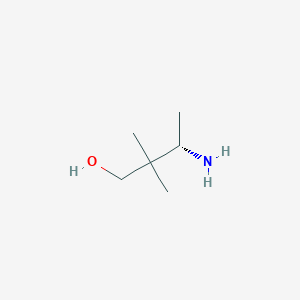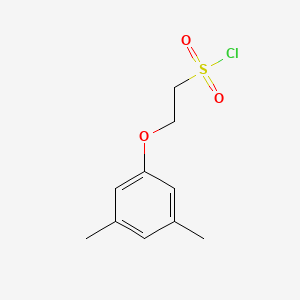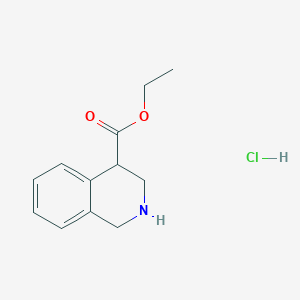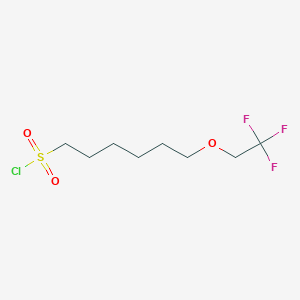
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and solvents to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using oxidizing agents like hydrogen peroxide and zirconium tetrachloride.
Substitution: Reaction with nucleophiles to form sulfonamides and sulfonyl azides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, N-chlorosuccinimide.
Nucleophiles: Amines, sodium azide.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonyl Azides: Formed by reaction with sodium azide.
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexanesulfonyl chloride: Similar structure but lacks the trifluoroethoxy group.
2-[2-(2,2,2-Trifluoroethoxy)ethoxy]ethane-1-sulfonyl chloride: Contains additional ethoxy groups.
Uniqueness
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased reactivity and stability .
Eigenschaften
Molekularformel |
C8H14ClF3O3S |
|---|---|
Molekulargewicht |
282.71 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c9-16(13,14)6-4-2-1-3-5-15-7-8(10,11)12/h1-7H2 |
InChI-Schlüssel |
DIVYFMFCXCFKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCS(=O)(=O)Cl)CCOCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


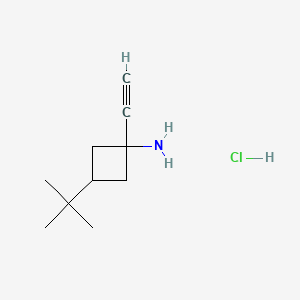
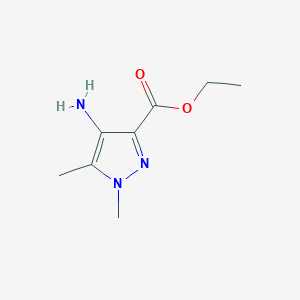
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
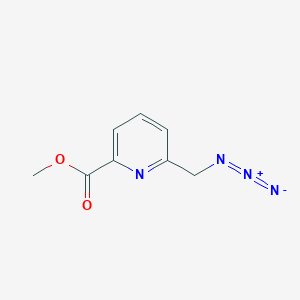

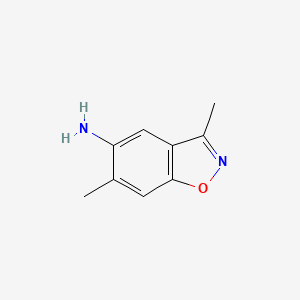
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
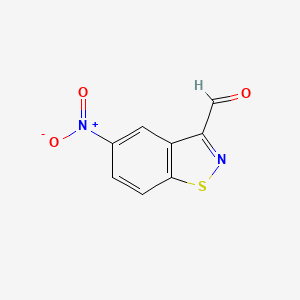
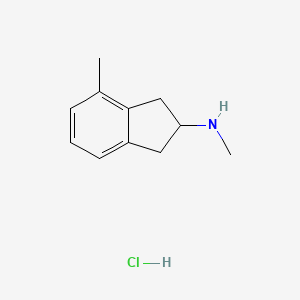

![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
